Enhanced Lipophilicity (LogP) Compared to 4,4'-Dichlorobiphenyl
The target compound exhibits a calculated LogP value of 5.894, which is substantially higher than that of the non-methylated analog 4,4'-dichlorobiphenyl (LogP = 5.05–5.23) [1][2]. This quantitative increase in lipophilicity is directly attributable to the presence of the four methyl groups on the biphenyl core.
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 5.894 (calculated) |
| Comparator Or Baseline | 4,4'-Dichlorobiphenyl (CAS 2050-68-2): 5.05–5.23 (calculated) |
| Quantified Difference | ΔLogP ≈ +0.66 to +0.84 |
| Conditions | Calculated using standard in silico methods |
Why This Matters
The significantly higher LogP indicates greater lipophilicity, which can improve the solubility and processability of the resulting materials in organic solvents and influence the compound's behavior in membrane partitioning applications.
- [1] ChemicalBook. 3,3',5,5'-四甲基二氯联苯;89448-05-5. SupplyInfo_1984069. Updated 2025-08-01. View Source
- [2] SpringerMaterials. 4,4'-Dichlorobiphenyl. Accessed 2026. View Source
